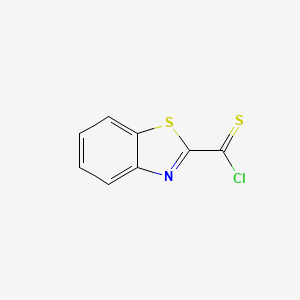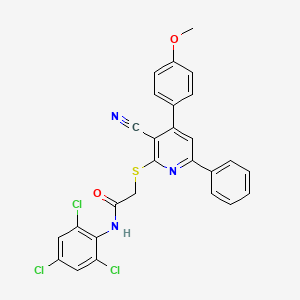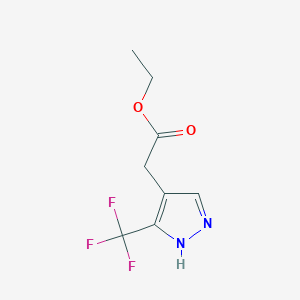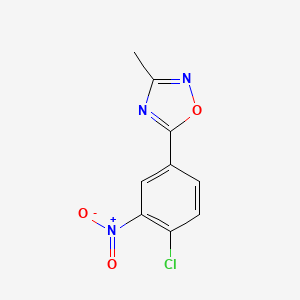
5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring substituted with a 4-chloro-3-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiocyanate in solvents like methanol or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups .
Biology and Medicine: Research has explored its potential as an antimicrobial agent, given the presence of the nitro group, which is known to exhibit biological activity .
Industry: In materials science, the compound’s unique structure makes it a candidate for developing new polymers and materials with specific properties .
Mechanism of Action
The biological activity of 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects . The compound may also inhibit specific enzymes or proteins, disrupting essential biological pathways .
Comparison with Similar Compounds
4-Chloro-3-nitrophenyl derivatives: These compounds share the same aromatic substitution pattern and exhibit similar reactivity.
Other oxadiazoles: Compounds like 3,5-dimethyl-1,2,4-oxadiazole have similar core structures but differ in their substituents, leading to different properties and applications.
Uniqueness: 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is unique due to the combination of the chloro and nitro substituents on the aromatic ring, which significantly influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6ClN3O3 |
|---|---|
Molecular Weight |
239.61 g/mol |
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClN3O3/c1-5-11-9(16-12-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 |
InChI Key |
ULIOEHYPQHIYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


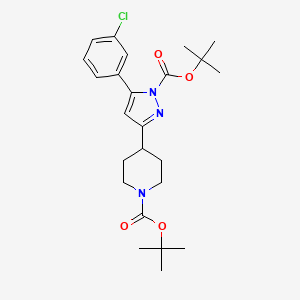
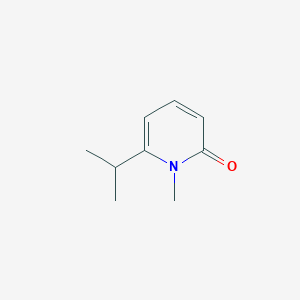

![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)
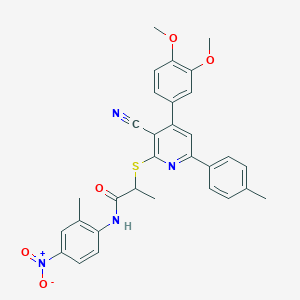
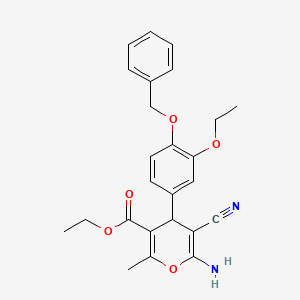
![4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)
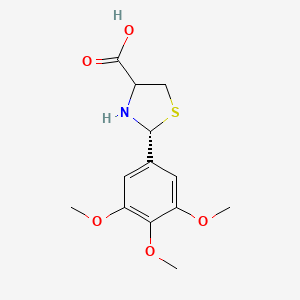
![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
